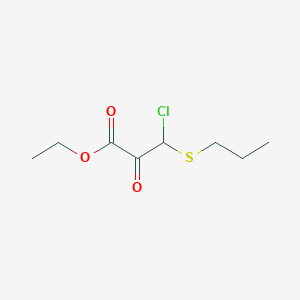![molecular formula C11H14N4O3 B12530884 2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol CAS No. 832102-53-1](/img/structure/B12530884.png)
2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol is an organic compound with a complex structure that includes a benzimidazole ring substituted with a dimethylamino group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the dimethylamino and nitro groups. The final step involves the attachment of the ethan-1-ol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the benzimidazole ring and nitro group.
6-Nitrobenzimidazole: Contains the benzimidazole ring and nitro group but lacks the dimethylamino and ethan-1-ol moieties.
N,N-Dimethylbenzimidazole: Contains the benzimidazole ring and dimethylamino group but lacks the nitro group and ethan-1-ol moiety.
Uniqueness
2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and nitro groups, along with the benzimidazole ring, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
832102-53-1 |
|---|---|
Formule moléculaire |
C11H14N4O3 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)-6-nitrobenzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C11H14N4O3/c1-13(2)11-12-9-4-3-8(15(17)18)7-10(9)14(11)5-6-16/h3-4,7,16H,5-6H2,1-2H3 |
Clé InChI |
YDJMSLGMROYGTC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC2=C(N1CCO)C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)






![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)

![{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol](/img/structure/B12530865.png)
![Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12530866.png)
![5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12530879.png)
